

# in-vitro kinase inhibitory profile of ceritinib dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |
|----------------------|---------------------------|-----------|
| Compound Name:       | Ceritinib dihydrochloride |           |
| Cat. No.:            | B8058383                  | Get Quote |

An In-Depth Technical Guide to the In-Vitro Kinase Inhibitory Profile of **Ceritinib Dihydrochloride** 

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Ceritinib (LDK378) is a potent, second-generation, ATP-competitive tyrosine kinase inhibitor (TKI) primarily targeting Anaplastic Lymphoma Kinase (ALK).[1] Developed to overcome resistance to the first-generation inhibitor crizotinib, ceritinib has demonstrated significant efficacy in both crizotinib-naïve and crizotinib-resistant ALK-rearranged non-small-cell lung cancer (NSCLC).[1][2][3] This document provides a comprehensive overview of the in-vitro kinase inhibitory profile of ceritinib, detailing its potency against ALK and its variants, its broader selectivity profile across the human kinome, the experimental protocols used for these determinations, and the signaling pathways it modulates.

## **Mechanism of Action**

Ceritinib exerts its therapeutic effect by selectively binding to the ATP-binding site within the kinase domain of ALK.[4] In ALK-positive NSCLC, a chromosomal rearrangement leads to the formation of a fusion gene, most commonly EML4-ALK, which results in constitutive activation of the ALK kinase domain.[5] This aberrant activity drives downstream signaling pathways crucial for cell proliferation and survival, including the RAS/ERK, PI3K/AKT, and JAK/STAT







pathways.[6][7] Ceritinib inhibits the autophosphorylation of the ALK fusion protein, thereby blocking these downstream signals and inducing apoptosis in cancer cells.[8]

The molecular structure of ceritinib is distinct from crizotinib, which allows it to overcome resistance conferred by many secondary mutations in the ALK kinase domain that emerge during crizotinib therapy.[1]





Click to download full resolution via product page

Caption: Ceritinib Inhibition of the EML4-ALK Signaling Pathway.



## **Quantitative In-Vitro Kinase Inhibitory Profile**

Ceritinib is a highly potent inhibitor of ALK, with a half-maximal inhibitory concentration (IC50) in the sub-nanomolar range in cell-free enzymatic assays.[9] Its high potency extends to many crizotinib-resistant ALK mutations. However, ceritinib also exhibits polypharmacology, inhibiting other kinases at nanomolar concentrations, which may contribute to both its efficacy and its adverse effect profile.

**Table 1: In-Vitro Kinase Inhibition Profile of Ceritinib** 



| Primary Target (ALK)  ALK (Anaplastic Lymphoma Kinase)  O.20  Cell-free enzymatic assay[10]  Crizotinib-Resistant ALK Mutations  Data from Ba/F3 cellular assays[11]  L1196M  Potent Inhibition  G1269A  Potent Inhibition  Overcomes this resistance mutation[12]  I1171T  Potent Inhibition  [12]  S1206Y  Potent Inhibition  G1202R  Not Overcome  A known ceritinib resistance mutation[12]  Key Off-Targets  InsR (Insulin Receptor)  To Cell-free enzymatic assay[10]  F173 (FMS-like Tyrosine Kinase 3)  FAK1 (Focal Adhesion Kinase 1)  FER  5 In-vitro kinase assay[13]  CAMKK2  -26 In-vitro kinase assay[13]                                                                                                                                                                                                                                                                                                                                                                                                                   | Target Kinase           | IC50 (nM)         | Assay Type/Notes              |
|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------|-------------------|-------------------------------|
| Kinase)       0.20       Cell-free enzymatic assay[10]         Crizotinib-Resistant ALK Mutations       Data from Ba/F3 cellular assays[11]         L1196M       Potent Inhibition       Effective against this common gatekeeper mutation[12]         G1269A       Potent Inhibition       Overcomes this resistance mutation[12]         I1171T       Potent Inhibition       [12]         S1206Y       Potent Inhibition       [12]         G1202R       Not Overcome       A known ceritinib resistance mutation[12]         F1174C       Not Overcome       A known ceritinib resistance mutation[12]         Key Off-Targets       InsR (Insulin-Receptor)       7         Cell-free enzymatic assay[10]       Cell-free enzymatic assay[10]         STK22D       23       Cell-free enzymatic assay[10]         FLT3 (FMS-like Tyrosine kinase 3)       60       Cell-free enzymatic assay[9]         FAK1 (Focal Adhesion Kinase 1)       -20       In-vitro kinase assay[13]         FER       5       In-vitro kinase assay[13] | Primary Target (ALK)    |                   |                               |
| Mutations     assays[11]       L1196M     Potent Inhibition     Effective against this common gatekeeper mutation[12]       G1269A     Potent Inhibition     Overcomes this resistance mutation[12]       I1171T     Potent Inhibition     [12]       S1206Y     Potent Inhibition     [12]       G1202R     Not Overcome     A known ceritinib resistance mutation[12]       F1174C     Not Overcome     A known ceritinib resistance mutation[12]       Key Off-Targets     InsR (Insulin Receptor)     7     Cell-free enzymatic assay[10]       IGF-1R (Insulin-like Growth Factor 1 Receptor)     8     Cell-free enzymatic assay[10]       STK22D     23     Cell-free enzymatic assay[10]       FLT3 (FMS-like Tyrosine Kinase 3)     60     Cell-free enzymatic assay[9]       FAK1 (Focal Adhesion Kinase 1)     -20     In-vitro kinase assay[13]       FER     5     In-vitro kinase assay[13]                                                                                                                                 |                         | 0.20              | Cell-free enzymatic assay[10] |
| G1269A Potent Inhibition gatekeeper mutation[12]  G1269A Potent Inhibition Overcomes this resistance mutation[12]  II171T Potent Inhibition [12]  S1206Y Potent Inhibition [12]  G1202R Not Overcome A known ceritinib resistance mutation[12]  F1174C Not Overcome Aknown ceritinib resistance mutation[12]  Key Off-Targets  InsR (Insulin Receptor) 7 Cell-free enzymatic assay[10]  IGF-1R (Insulin-like Growth Factor 1 Receptor)  STK22D 23 Cell-free enzymatic assay[10]  FLT3 (FMS-like Tyrosine Kinase 3)  FAK1 (Focal Adhesion Kinase 1)  FER 5 In-vitro kinase assay[13]                                                                                                                                                                                                                                                                                                                                                                                                                                                       |                         |                   |                               |
| Potent Inhibition   mutation[12]                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                          | L1196M                  | Potent Inhibition |                               |
| S1206Y Potent Inhibition [12]  G1202R Not Overcome A known ceritinib resistance mutation[12]  F1174C Not Overcome A known ceritinib resistance mutation[12]  Key Off-Targets  InsR (Insulin Receptor) 7 Cell-free enzymatic assay[10]  IGF-1R (Insulin-like Growth Factor 1 Receptor) 8 Cell-free enzymatic assay[10]  STK22D 23 Cell-free enzymatic assay[10]  FLT3 (FMS-like Tyrosine Kinase 3) Cell-free enzymatic assay[9]  FAK1 (Focal Adhesion Kinase 1) In-vitro kinase assay[13]                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                  | G1269A                  | Potent Inhibition |                               |
| G1202R Not Overcome A known ceritinib resistance mutation[12]  F1174C Not Overcome A known ceritinib resistance mutation[12]  Key Off-Targets  InsR (Insulin Receptor) 7 Cell-free enzymatic assay[10]  IGF-1R (Insulin-like Growth Factor 1 Receptor) 8 Cell-free enzymatic assay[10]  STK22D 23 Cell-free enzymatic assay[10]  FLT3 (FMS-like Tyrosine Kinase 3) Cell-free enzymatic assay[9]  FAK1 (Focal Adhesion Kinase 1) In-vitro kinase assay[13]                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                 | I1171T                  | Potent Inhibition | [12]                          |
| F1174C  Not Overcome  Mutation[12]  A known ceritinib resistance mutation[12]  Key Off-Targets  InsR (Insulin Receptor)  IGF-1R (Insulin-like Growth Factor 1 Receptor)  STK22D  23  Cell-free enzymatic assay[10]  FLT3 (FMS-like Tyrosine Kinase 3)  FAK1 (Focal Adhesion Kinase 1)  FER  5 In-vitro kinase assay[13]                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                   | S1206Y                  | Potent Inhibition | [12]                          |
| F1174C Not Overcome mutation[12]   Key Off-Targets 7 Cell-free enzymatic assay[10]   InsR (Insulin Receptor) 7 Cell-free enzymatic assay[10]   IGF-1R (Insulin-like Growth Factor 1 Receptor) 8 Cell-free enzymatic assay[10]   STK22D 23 Cell-free enzymatic assay[10]   FLT3 (FMS-like Tyrosine Kinase 3) 60 Cell-free enzymatic assay[9]   FAK1 (Focal Adhesion Kinase 1) -20 In-vitro kinase assay[13]   FER 5 In-vitro kinase assay[13]                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                              | G1202R                  | Not Overcome      |                               |
| InsR (Insulin Receptor)       7       Cell-free enzymatic assay[10]         IGF-1R (Insulin-like Growth Factor 1 Receptor)       8       Cell-free enzymatic assay[10]         STK22D       23       Cell-free enzymatic assay[10]         FLT3 (FMS-like Tyrosine Kinase 3)       60       Cell-free enzymatic assay[9]         FAK1 (Focal Adhesion Kinase 1)       ~20       In-vitro kinase assay[13]         FER       5       In-vitro kinase assay[13]                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                             | F1174C                  | Not Overcome      |                               |
| IGF-1R (Insulin-like Growth Factor 1 Receptor)  STK22D 23 Cell-free enzymatic assay[10]  FLT3 (FMS-like Tyrosine Kinase 3)  FAK1 (Focal Adhesion Kinase 1)  FER 5 In-vitro kinase assay[13]                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                               | Key Off-Targets         |                   |                               |
| Factor 1 Receptor)  STK22D  23  Cell-free enzymatic assay[10]  FLT3 (FMS-like Tyrosine Kinase 3)  FAK1 (Focal Adhesion Kinase 1)  FER  5  Cell-free enzymatic assay[9]  In-vitro kinase assay[13]                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                         | InsR (Insulin Receptor) | 7                 | Cell-free enzymatic assay[10] |
| FLT3 (FMS-like Tyrosine Kinase 3)  FAK1 (Focal Adhesion Kinase 1)  FER 5 In-vitro kinase assay[13]                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                        |                         | 8                 | Cell-free enzymatic assay[10] |
| Kinase 3)  FAK1 (Focal Adhesion Kinase 1)  FER  Cell-free enzymatic assay[9]  In-vitro kinase assay[13]  In-vitro kinase assay[13]                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                        | STK22D                  | 23                | Cell-free enzymatic assay[10] |
| 1) ~20 In-vitro kinase assay[13]  FER 5 In-vitro kinase assay[13]                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                         |                         | 60                | Cell-free enzymatic assay[9]  |
|                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                           |                         | ~20               | In-vitro kinase assay[13]     |
| CAMKK2 ~26 In-vitro kinase assay[13]                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                      | FER                     | 5                 | In-vitro kinase assay[13]     |
|                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                           | CAMKK2                  | ~26               | In-vitro kinase assay[13]     |



| RSK1 | ~584 | In-vitro kinase assay[13] |
|------|------|---------------------------|
| RSK2 | ~275 | In-vitro kinase assay[13] |

## **Experimental Protocols for In-Vitro Kinase Assays**

The determination of kinase inhibitory activity is performed using various in-vitro assay formats. These are typically cell-free systems using purified, recombinant kinase enzymes. Common methodologies include radiometric assays that measure the incorporation of radiolabeled phosphate (32P or 33P) from ATP onto a substrate, and luminescence- or fluorescence-based assays that measure a product of the kinase reaction, such as ADP.

# Generalized Protocol: ADP-Glo™ Luminescent Kinase Assay

The ADP-Glo™ Kinase Assay is a widely used method for quantifying kinase activity by measuring the amount of ADP produced in the kinase reaction.[4][14] The assay is performed in two steps: first, the kinase reaction is terminated and any remaining ATP is depleted. Second, the ADP is converted into a detectable luminescent signal.[15]

#### Materials:

- Purified recombinant kinase
- Kinase-specific substrate (peptide or protein)
- Ceritinib dihydrochloride (or other inhibitor) serially diluted in DMSO
- Kinase reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl<sub>2</sub>, 0.1mg/ml BSA)
- ATP solution
- ADP-Glo™ Reagent (Promega)
- Kinase Detection Reagent (Promega)
- Opaque-walled multiwell plates (e.g., 96- or 384-well)



#### Procedure:

- Kinase Reaction Setup:
  - Add kinase buffer, substrate, and the test inhibitor (ceritinib) to the wells of the microplate.
  - Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration is often set near the Michaelis constant (Km) for the specific kinase.
  - Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
- Reaction Termination and ATP Depletion:
  - Add an equal volume of ADP-Glo<sup>™</sup> Reagent to each well. This terminates the enzymatic reaction and depletes the remaining ATP.
  - Incubate at room temperature for approximately 40 minutes.
- ADP Detection and Signal Generation:
  - Add Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP generated in the kinase reaction into ATP.
  - The newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the amount of ADP produced.
  - Incubate at room temperature for 30-60 minutes.
- Data Acquisition:
  - Measure the luminescence using a plate-reading luminometer.
  - The inhibitory effect of ceritinib is calculated by comparing the signal in test wells to positive (no inhibitor) and negative (no kinase) controls. IC50 values are determined by plotting the percent inhibition against a range of inhibitor concentrations.





Click to download full resolution via product page

**Caption:** Workflow for a typical ADP-Glo™ In-Vitro Kinase Assay.



## **On-Target vs. Off-Target Selectivity**

The selectivity of a kinase inhibitor is a critical aspect of its pharmacological profile. While high potency against the primary oncogenic driver (on-target) is desired, inhibition of other kinases (off-targets) can lead to unintended side effects or, in some cases, beneficial polypharmacological effects.[13] Ceritinib's profile demonstrates potent on-target ALK inhibition with additional activity against a specific set of other kinases.



Click to download full resolution via product page

**Caption:** Logical relationship of Ceritinib's on- and off-target activity.

## Conclusion

The in-vitro profile of **ceritinib dihydrochloride** confirms its status as a highly potent and selective inhibitor of ALK and its clinically relevant resistance mutations. Its activity is characterized by sub-nanomolar potency against its primary target and a defined set of off-targets that are inhibited at low nanomolar concentrations. Understanding this detailed inhibitory profile through robust in-vitro assays is fundamental for rational drug development, the prediction of clinical efficacy and potential toxicities, and the design of next-generation inhibitors.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity and safety of ceritinib in patients with ALK-rearranged non-small-cell lung cancer (ASCEND-1): updated results from the multicentre, open-label, phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ulab360.com [ulab360.com]
- 5. EML4-ALK fusion gene in non-small cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms that underpin EML4-ALK driven cancers and their response to targeted drugs PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. In vitro ADP-Glo kinase assay [bio-protocol.org]
- 11. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer -PMC [pmc.ncbi.nlm.nih.gov]
- 12. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific HK [thermofisher.com]
- 13. Polypharmacology-based ceritinib repurposing using integrated functional proteomics PMC [pmc.ncbi.nlm.nih.gov]
- 14. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 15. worldwide.promega.com [worldwide.promega.com]
- To cite this document: BenchChem. [in-vitro kinase inhibitory profile of ceritinib dihydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b8058383#in-vitro-kinase-inhibitory-profile-of-ceritinib-dihydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com